molecular formula C10H9N3O3S B13921025 5-[(4-Methoxyphenyl)sulfanyl]-2H-1,2,3-triazole-4-carboxylic acid CAS No. 81581-13-7

5-[(4-Methoxyphenyl)sulfanyl]-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13921025
CAS No.: 81581-13-7
M. Wt: 251.26 g/mol
InChI Key: VXKGRXWTKJXJRT-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a methoxyphenylthio group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Introduction of the Methoxyphenylthio Group: The methoxyphenylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable thiol (e.g., 4-methoxythiophenol) with a halogenated triazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., thiols, amines)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

5-[(4-Methoxyphenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Comparison

  • Uniqueness : 5-[(4-Methoxyphenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the methoxyphenylthio group attached to the triazole ring, which imparts distinct chemical and biological properties.
  • Chemical Properties : Compared to similar compounds, it may exhibit different reactivity and stability under various conditions.
  • Biological Activity : The presence of the methoxyphenylthio group may enhance its biological activity, making it a promising candidate for further research.

Properties

CAS No.

81581-13-7

Molecular Formula

C10H9N3O3S

Molecular Weight

251.26 g/mol

IUPAC Name

5-(4-methoxyphenyl)sulfanyl-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C10H9N3O3S/c1-16-6-2-4-7(5-3-6)17-9-8(10(14)15)11-13-12-9/h2-5H,1H3,(H,14,15)(H,11,12,13)

InChI Key

VXKGRXWTKJXJRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=NNN=C2C(=O)O

Origin of Product

United States

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